molecular formula C9H14O B3117421 (4-Ethynylcyclohexyl)methanol CAS No. 2230789-49-6

(4-Ethynylcyclohexyl)methanol

Cat. No.: B3117421
CAS No.: 2230789-49-6
M. Wt: 138.21 g/mol
InChI Key: LHNVWCNLKADYSZ-UHFFFAOYSA-N
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Description

(4-Ethynylcyclohexyl)methanol is an organic compound with the molecular formula C9H14O It is characterized by a cyclohexane ring substituted with an ethynyl group at the 4-position and a hydroxymethyl group at the 1-position

Scientific Research Applications

(4-Ethynylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the synthesis of specialty chemicals and materials.

Safety and Hazards

“(4-Ethynylcyclohexyl)methanol” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylcyclohexyl)methanol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated cyclohexane derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a formyl-substituted cyclohexane derivative to form the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Ethynylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.

Major Products

    Oxidation: (4-Ethynylcyclohexyl)carboxylic acid or (4-Ethynylcyclohexyl)aldehyde.

    Reduction: (4-Ethylcyclohexyl)methanol.

    Substitution: Various ethers and esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Ethynylcyclohexyl)methanol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethylcyclohexyl)methanol: Similar structure but with an ethyl group instead of an ethynyl group.

    (4-Propynylcyclohexyl)methanol: Similar structure but with a propynyl group instead of an ethynyl group.

Uniqueness

(4-Ethynylcyclohexyl)methanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to similar compounds with alkyl or alkenyl groups.

Properties

IUPAC Name

(4-ethynylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNVWCNLKADYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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